

# 1-Bromo-3-chlorocyclobutane chemical properties

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Compound Name: **1-Bromo-3-chlorocyclobutane**

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An In-Depth Technical Guide to the Chemical Properties of **1-Bromo-3-chlorocyclobutane**

## Abstract

This technical guide provides a comprehensive overview of the chemical properties, stereochemistry, reactivity, and synthetic utility of **1-bromo-3-chlorocyclobutane**. As a bifunctionalized building block, this compound serves as a valuable scaffold in medicinal chemistry and materials science. The unique structural constraints and reactivity patterns imposed by the cyclobutane ring are explored in detail. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct three-dimensional architecture of cyclobutane derivatives in their work. We will delve into its stereoisomeric forms, spectroscopic signature, and key transformations, including nucleophilic substitution, elimination, and intramolecular coupling reactions.

## Introduction: The Significance of the Cyclobutane Scaffold

In the landscape of drug discovery and development, the pursuit of novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic profiles is relentless. While often overshadowed by more common five- and six-membered rings, the cyclobutane moiety has emerged as an underrepresented but highly attractive three-dimensional (3D) scaffold.<sup>[1]</sup> Its rigid, puckered conformation offers a distinct advantage over

more flexible cycloalkanes or planar aromatic rings, providing a fixed orientation for substituents that can enhance binding to biological targets.

The perceived instability due to ring strain (approximately 26 kcal/mol) has historically limited its application; however, this very strain can be harnessed for unique chemical transformations. [1] **1-Bromo-3-chlorocyclobutane**, possessing two distinct and reactive halogen centers, is a particularly versatile intermediate for elaborating this scaffold. It enables the synthesis of diverse compound libraries, making it a valuable tool in fragment-based drug discovery (FBDD) and the development of complex molecular targets.[1][2][3] This guide will provide the core chemical knowledge required to effectively utilize this important building block.

## Molecular Structure and Physicochemical Properties

**1-Bromo-3-chlorocyclobutane** is a halogenated hydrocarbon with a four-membered carbocyclic ring. Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>6</sub> BrCl	[4][5]
Molecular Weight	169.45 g/mol	[4]
IUPAC Name	1-bromo-3-chlorocyclobutane	[4]
CAS Number	4935-03-9	[4][5]
Canonical SMILES	C1C(CC1Br)Cl	[4]

## Stereochemistry: A Case of Diastereomers and Meso Forms

The stereochemical landscape of **1-bromo-3-chlorocyclobutane** is a critical aspect of its chemistry, as the spatial arrangement of the halogen substituents dictates its reactivity and how it can be incorporated into larger molecules. The molecule possesses two stereogenic centers at the C1 and C3 positions.[6][7] This gives rise to three distinct stereoisomers in total.

- **cis-1-Bromo-3-chlorocyclobutane:** In this isomer, the bromine and chlorine atoms are on the same face of the cyclobutane ring. Due to a plane of symmetry that bisects the C-Br and C-Cl bonds, this molecule is superimposable on its mirror image. Therefore, the cis isomer is an achiral meso compound.[7][8]
- **trans-1-Bromo-3-chlorocyclobutane:** Here, the bromine and chlorine atoms are on opposite faces of the ring. This arrangement lacks an internal plane of symmetry, rendering the molecule chiral. It exists as a pair of non-superimposable mirror images, or enantiomers. [7]

Therefore, a sample of **1-bromo-3-chlorocyclobutane** is a mixture of diastereomers (cis and trans), with the trans isomer existing as a racemic mixture of its two enantiomers. The separation of these isomers is crucial for stereospecific applications.

Stereoisomers of **1-bromo-3-chlorocyclobutane**.

## Spectroscopic Characterization

The structural elucidation of **1-bromo-3-chlorocyclobutane** and its reaction products relies on standard spectroscopic techniques. While a comprehensive public database is not readily available for this specific compound, we can predict its characteristic spectral features.

Technique	Expected Features
<sup>1</sup> H NMR	Complex multiplets are expected for the ring protons. The protons on the halogen-bearing carbons (CH-Br and CH-Cl) would appear further downfield than the CH <sub>2</sub> protons due to the deshielding effect of the halogens. The cis and trans isomers would have distinct spectra.
<sup>13</sup> C NMR	Three distinct signals are expected for the three types of carbon atoms (CH-Br, CH-Cl, and CH <sub>2</sub> ). The carbons bonded to the halogens will be the most downfield, with the C-Br carbon typically appearing more upfield than the C-Cl carbon. For the analogous 1-bromo-3-chloropropane, peaks are observed around 30, 35, and 43 ppm. <a href="#">[9]</a>
Mass Spec.	The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (M and M+2 peaks of nearly equal intensity) and one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). GC-MS data for this compound is available in spectral databases. <a href="#">[10]</a>
IR Spec.	Expected absorptions include C-H stretching for the alkane structure (~2850-3000 cm <sup>-1</sup> ) and C-Br (~515-690 cm <sup>-1</sup> ) and C-Cl (~600-800 cm <sup>-1</sup> ) stretching vibrations in the fingerprint region.

## Chemical Reactivity and Synthetic Protocols

The reactivity of **1-bromo-3-chlorocyclobutane** is dominated by the chemistry of its two carbon-halogen bonds. These sites are electrophilic and susceptible to attack by nucleophiles, and the adjacent protons can be removed by bases, leading to elimination.

## Nucleophilic Substitution Reactions

Haloalkanes are classic substrates for nucleophilic substitution, where a nucleophile replaces the halide leaving group.<sup>[11][12]</sup> These reactions can proceed through either an  $S_N1$  (unimolecular) or  $S_N2$  (bimolecular) mechanism, with the pathway being influenced by the substrate, nucleophile, leaving group, and solvent.<sup>[11]</sup> For a secondary halide like **1-bromo-3-chlorocyclobutane**, both pathways are possible and often compete.

The C-Br bond is weaker and longer than the C-Cl bond, making bromide a better leaving group. Consequently, reactions can often be performed selectively at the C-Br position under controlled conditions.

**Causality in Experimental Design:** The choice of solvent is critical. Polar aprotic solvents (e.g., acetone, DMF) favor  $S_N2$  reactions by solvating the cation but not the nucleophile, enhancing its reactivity. Polar protic solvents (e.g., water, ethanol) favor  $S_N1$  reactions by stabilizing the carbocation intermediate and the leaving group.<sup>[12]</sup>

#### Experimental Protocol: General $S_N2$ Substitution with Hydroxide

This protocol describes a representative procedure for converting a halogenoalkane to an alcohol.

- **Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve the **1-bromo-3-chlorocyclobutane** substrate in a 50:50 mixture of ethanol and water. This mixed solvent system is used because the halogenoalkane is typically insoluble in water alone.<sup>[13]</sup>
- **Reagent Addition:** Add an aqueous solution of sodium hydroxide (NaOH) to the flask. An excess of the nucleophile is often used to drive the reaction to completion.
- **Reaction:** Heat the mixture to reflux for 1-2 hours. The elevated temperature is necessary to overcome the activation energy of the reaction.
- **Workup:** After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether).
- **Purification:** The organic layers are combined, dried over an anhydrous salt (e.g., MgSO<sub>4</sub>), and the solvent is removed under reduced pressure. The resulting crude alcohol can be purified by distillation or column chromatography.

General workflow for nucleophilic substitution.

## Elimination Reactions (Dehydrohalogenation)

In the presence of a strong, non-nucleophilic base, **1-bromo-3-chlorocyclobutane** can undergo an elimination reaction to form an alkene (chlorocyclobutene).[\[14\]](#)[\[15\]](#) This reaction, known as dehydrohalogenation, involves the removal of a hydrogen atom and a halogen atom from adjacent carbons.[\[15\]](#)[\[16\]](#)

**Causality in Experimental Design:** Elimination reactions are favored over substitution by several factors:

- Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide (t-BuOK) are poor nucleophiles due to their bulk, making them more likely to abstract a proton than attack the electrophilic carbon.[\[15\]](#)
- High Temperatures: Heat generally favors elimination over substitution.[\[17\]](#)
- Solvent: Using the conjugate acid of the base as a solvent (e.g., tert-butanol for t-BuOK) can favor elimination.

## Intramolecular Wurtz Reaction: Synthesis of Bicyclo[1.1.0]butane

One of the most significant reactions of **1-bromo-3-chlorocyclobutane** is its intramolecular coupling upon treatment with metallic sodium. This is a variation of the Wurtz reaction, which typically couples two alkyl halide molecules. Due to the 1,3-disposition of the halogens, an intramolecular reaction is highly favored, leading to the formation of a new carbon-carbon bond and the creation of the highly strained, synthetically valuable molecule, bicyclo[1.1.0]butane.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

The reaction proceeds by the reductive removal of both halogen atoms by sodium, generating reactive intermediates (radicals or carbanions) at C1 and C3, which then couple to form the central bond of the bicyclic product.[\[21\]](#)

**Experimental Protocol:** Synthesis of Bicyclo[1.1.0]butane (This protocol is based on established procedures for intramolecular Wurtz reactions).

- **Setup:** A three-necked flask is fitted with a mechanical stirrer, a reflux condenser, and an addition funnel. The entire apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon) as sodium metal reacts violently with water.
- **Reagents:** Dry dioxane or diethyl ether is added to the flask, followed by finely dispersed metallic sodium.
- **Addition of Substrate:** A solution of **1-bromo-3-chlorocyclobutane** in the same dry solvent is added dropwise from the addition funnel to the stirred sodium dispersion at a rate that maintains a gentle reflux.
- **Reaction:** After the addition is complete, the mixture is refluxed for several hours to ensure complete reaction.
- **Workup and Isolation:** The reaction is quenched cautiously by the slow addition of an alcohol (e.g., ethanol) to destroy any unreacted sodium. The product, bicyclo[1.1.0]butane, is highly volatile and is typically isolated by distillation directly from the reaction mixture.

Intramolecular Wurtz reaction of **1-bromo-3-chlorocyclobutane**.

## Conclusion

**1-Bromo-3-chlorocyclobutane** is a potent chemical tool for introducing the rigid and defined 3D geometry of the cyclobutane ring into larger molecules. Its well-defined stereoisomers and the differential reactivity of its C-Br and C-Cl bonds allow for controlled, stepwise synthetic elaborations. Key transformations, such as nucleophilic substitution and the intramolecular Wurtz coupling to form bicyclo[1.1.0]butane, open pathways to novel and complex molecular architectures. For scientists in drug discovery, understanding the properties and reactivity of this building block is essential for designing next-generation therapeutics that effectively explore three-dimensional chemical space.

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## References

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Bromo-3-chlorocyclobutane | C4H6BrCl | CID 560567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. brainly.com [brainly.com]
- 7. Total number of stereoisomers of the compound 1-bromo-3-chlorocyclobutane.. [askfilo.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Solved The  $^{13}\text{C}$  NMR spectrum of 1-bromo-3-chloropropane | Chegg.com [chegg.com]
- 10. spectratabase.com [spectratabase.com]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 12. CK12-Foundation [flexbooks.ck12.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Khan Academy [en.khanacademy.org]
- 15. CK12-Foundation [flexbooks.ck12.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Question: Reaction of 1-Bromo-3-chlorocyclobutane with metallic sodium in.. [askfilo.com]
- 19. sarthaks.com [sarthaks.com]
- 20. brainly.in [brainly.in]
- 21. Question: What will be the product when 1-Bromo-3-chlorocyclobutane react.. [askfilo.com]
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